2,6-Dichloro-3-methoxybenzoic acid
Overview
Description
2,6-Dichloro-3-methoxybenzoic acid, also known as Dicamba, is an organochlorine compound with plant growth auxin characteristics . It is a widely used herbicide with the molecular formula C8H6Cl2O3 .
Synthesis Analysis
The synthesis of 2,6-Dichloro-3-methoxybenzoic acid involves a chlorination reaction on 2,6-dichlorotoluene and chlorine under a reaction condition of 50-250 DEG C in the catalytic effect of phosphorus pentachloride and light .Molecular Structure Analysis
The molecular structure of 2,6-Dichloro-3-methoxybenzoic acid is represented by the formula C8H6Cl2O3 . Its molecular weight is 221.037 Da .Chemical Reactions Analysis
Dicamba is measured using high-performance liquid chromatography (HPLC) equipped with a diode array detector at 274 nm wavelength .Physical And Chemical Properties Analysis
2,6-Dichloro-3-methoxybenzoic acid appears as white crystals . Its molecular weight is 221.037 g/mol .Scientific Research Applications
Use as an Herbicide
- Application Summary: Dicamba is a selective systemic herbicide that has been used for over 50 years to control broadleaf weeds . It is used in grain crops and turf areas, and also to control brush and bracken in pastures .
- Methods of Application: Dicamba is applied post-emergence to control broad-leaf weeds in grasslands and cereals . It can also be used in combination with other herbicides for weed control in noncrop areas .
- Results/Outcomes: Dicamba has been effective in controlling glyphosate-resistant weeds, including Palmer amaranth, waterhemp, and horseweed . It is relatively low-cost and has an environmentally friendly profile with minimal toxicity to wildlife and humans .
Use in Plant Cell Culture
- Application Summary: Dicamba is used as an auxin in plant cell culture . It has plant growth auxin characteristics, which means it can manipulate plant phytohormone responses .
- Methods of Application: Dicamba is added to the culture medium as a supplement . For example, it has been used to maintain wheat embryos post pollination .
- Results/Outcomes: The use of Dicamba in plant cell culture can help in the study of plant growth and development .
Safety And Hazards
properties
IUPAC Name |
2,6-dichloro-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBKVMDOVZJEWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80615232 | |
Record name | 2,6-Dichloro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-3-methoxybenzoic acid | |
CAS RN |
32890-93-0 | |
Record name | 2,6-Dichloro-3-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32890-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloro-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80615232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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